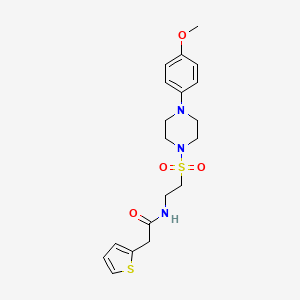
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C19H25N3O4S2 and its molecular weight is 423.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Molecular Docking Studies
N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide compounds have been synthesized and evaluated for their inhibition potential against various enzymes such as bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The compound 8g showed significant activity against these enzymes with IC50 values indicating its potential as an enzyme inhibitor. Structure-activity relationship (SAR) studies, assisted with molecular docking, were conducted to explore the mode of binding of these compounds against the studied enzymes (N. Virk et al., 2018).
Antibacterial and Antifungal Activities
Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus has been explored for antibacterial potential. Compounds synthesized in this study exhibited moderate inhibitory activity against various Gram-negative bacterial strains. Among these, the compound with a 2-methylphenyl group was found to be the most active growth inhibitor for strains like Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. This indicates the potential of these synthesized compounds as antibacterial agents (Kashif Iqbal et al., 2017).
Biological Screening and Fingerprint Applications
A series of derivatives including N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) sulfonamides and alkylated piperazine derivatives have been synthesized and screened for their antibacterial, antifungal, and anthelmintic activity. Some compounds showed significant biological activities. Additionally, molecular docking to crystal structures of target proteins indicated good correlation of the binding energy with observed in vitro data for the active compounds. This research suggests the potential of these compounds as antibacterial, antifungal, anthelmintic agents, and for latent fingerprint analysis applications (G. Khan et al., 2019).
Marine Actinobacterium Derived Metabolites
Research into bioactive metabolites of the marine actinobacterium Streptomyces sp. KMM 7210 revealed new compounds including 3-(4-hydroxybenzyl)piperazine-2,5-dione and known N-[2-(4-hydroxy-phenyl)ethyl]acetamide (N-acetyltyramine). These compounds' chemical structures were determined, and their cytotoxic activities were estimated, demonstrating the potential of marine-derived compounds for therapeutic applications (M. P. Sobolevskaya et al., 2007).
Eigenschaften
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S2/c1-26-17-6-4-16(5-7-17)21-9-11-22(12-10-21)28(24,25)14-8-20-19(23)15-18-3-2-13-27-18/h2-7,13H,8-12,14-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPAMHMPQAIPLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Phenyl-4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2735936.png)
![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(4-fluoro-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide](/img/structure/B2735937.png)
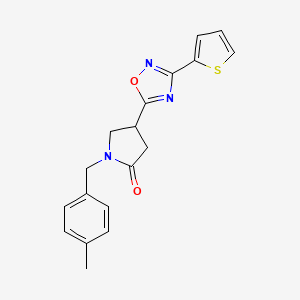
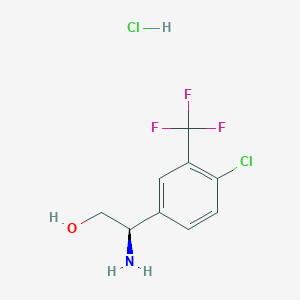
![N-(4-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)phenyl)acetamide](/img/structure/B2735946.png)
![2-[3-[(Z)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]-2,2-difluoroacetic acid](/img/structure/B2735947.png)
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2735948.png)
![2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2735949.png)
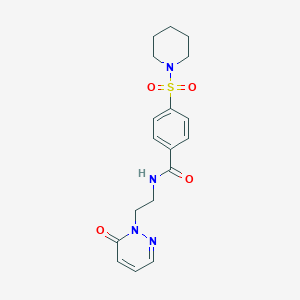

![N-(2-furylmethyl)-1-{4-[(2-thienylsulfonyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B2735953.png)

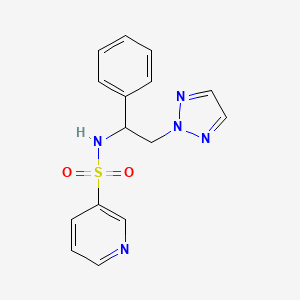
![N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2735957.png)
